molecular formula C21H24N2O4S2 B2522825 (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 681815-29-2

(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2522825
CAS No.: 681815-29-2
M. Wt: 432.55
InChI Key: VQSRLTQSPFYFQX-PDGQHHTCSA-N
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Description

(5Z)-5-[(2H-1,3-Benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative characterized by:

  • A benzodioxolylmethylidene substituent at position 5, which contributes to π-π stacking interactions and metabolic stability.
  • A 2-sulfanylidene group, which stabilizes the thiazolidinone core and modulates electronic properties .

Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural complexity of this compound suggests tailored activity, warranting comparison with analogs.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-14-6-9-22(10-7-14)19(24)3-2-8-23-20(25)18(29-21(23)28)12-15-4-5-16-17(11-15)27-13-26-16/h4-5,11-12,14H,2-3,6-10,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSRLTQSPFYFQX-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction parameters, such as temperature, pressure, and concentration, is crucial to achieve efficient production. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Thiazolidinone Core Reactivity

The central thiazolidinone ring participates in several characteristic reactions:

Reaction TypeConditionsProduct/OutcomeBiological Relevance
Nucleophilic Attack Basic media (e.g., NaOH)Ring-opening at C2-C3 bond, forming thiolate intermediatesModifies biological activity by altering ring integrity
Tautomerization pH-dependent equilibriumInterconversion between thione (C=S) and thiol (C-SH) formsInfluences binding affinity to enzymatic targets
Cycloaddition Thermal or photochemical activationDiels-Alder adducts with dienophilesPotential for creating polycyclic derivatives

Sulfanylidene Group Reactions

The C=S group exhibits distinct reactivity:

ReactionReagents/ConditionsOutcomeExample from Analog Studies
Oxidation H<sub>2</sub>O<sub>2</sub>, RTForms sulfoxide (C=SO) or sulfone (C=SO<sub>2</sub>)Observed in rhodanine derivatives, enhancing ASK1 inhibition (IC<sub>50</sub> 0.2 μM)
Alkylation Alkyl halides, baseS-alkylation productsUsed to modify solubility in HIV-1 inhibitors
Disulfide Formation Mild oxidizing agentsDimerization via S-S bondsCritical for stabilizing gp41 binding in antiviral compounds

Benzodioxole Moiety Reactivity

The 1,3-benzodioxole substituent undergoes electrophilic substitutions:

ReactionConditionsPositionFunctionalization Impact
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to oxygenIntroduces nitro groups for further reduction to amines
Halogenation X<sub>2</sub> (Cl<sub>2</sub>, Br<sub>2</sub>)C-5 or C-6Brominated analogs show enhanced antimicrobial activity
Demethylenation HI, acetic acidCleavage of methylenedioxyForms catechol derivatives for chelation studies

Piperidine Substituent Modifications

The 4-methylpiperidin-1-yl group enables further derivatization:

Reaction TypeTarget SiteOutcomePharmacological Effect
N-Alkylation Piperidine nitrogenQuaternary ammonium saltsIncreases water solubility (logP reduction by 1.2 units)
Oxidation Piperidine C-4Ketone formationAlters conformational flexibility of the side chain
Ring Opening Strong acidsLinear amine derivativesEliminates piperidine-mediated receptor interactions

Biological Interactions as Chemical Reactions

The compound participates in target-specific reactions:

Biological TargetInteraction TypeKinetic Data (Analog Studies)Functional Consequence
ASK1 Kinase Covalent binding via Michael additionk<sub>inact</sub>/K<sub>i</sub> = 1.4 × 10³ M⁻¹s⁻¹ Irreversible inhibition of apoptosis signaling
HIV-1 gp41 Thiol-disulfide exchangeK<sub>d</sub> = 8.3 nM Blocks viral fusion machinery
PPAR-γ Receptor Hydrogen bonding with C=OΔG = -9.2 kcal/molPartial agonism for antidiabetic effects

Comparative Reactivity Table

Key differences between this compound and related thiazolidinones:

Feature(5Z)-Target CompoundStandard ThiazolidinedioneRhodanine-Furan Hybrid
C=S Reactivity High (pK<sub>a</sub> 6.8)Absent (C=O present)Moderate (pK<sub>a</sub> 7.2)
Ring Stability pH-sensitive (1-10)Stable in physiological pHLabile above pH 8
Metabolic Sites Piperidine N, benzodioxoleThiazolidinone C5Furan C2-C3

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The presence of the benzodioxole moiety enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in cellular models .

Antimicrobial Properties

Thiazolidinones have been evaluated for their antimicrobial efficacy against various pathogens. The compound's structure suggests potential activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents. Preliminary studies indicate promising results against strains like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial activity .

Anti-inflammatory Effects

In silico docking studies have identified the compound as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This suggests that it could be developed into a therapeutic agent for conditions characterized by inflammation, such as arthritis and asthma .

Cytotoxicity Against Cancer Cells

The compound has shown cytotoxic effects on various cancer cell lines in vitro. Its mechanism may involve inducing apoptosis in cancer cells, thereby reducing tumor growth. Further research is needed to elucidate its exact mechanisms and optimize its efficacy against specific cancer types .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of thiazolidinone derivatives using DPPH and ABTS assays. Results indicated that derivatives with benzodioxole substitutions exhibited superior scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of thiazolidinones against bacterial strains, (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one demonstrated significant antibacterial activity with an MIC of 0.21 μM against Pseudomonas aeruginosa .

Future Research Directions

Future studies should focus on:

  • Mechanistic Studies : Investigating the precise molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Conducting animal model studies to assess the therapeutic potential and safety profile.
  • Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity for targeted diseases.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Core

Benzylidene/Substituted Benzylidene Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2H-1,3-Benzodioxol-5-ylmethylidene, 4-(4-methylpiperidin-1-yl)-4-oxobutyl 471.56 Enhanced metabolic stability due to benzodioxole; moderate lipophilicity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene, phenyl 325.40 Crystallographic stability; planar geometry favors stacking
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene analog 2-Hydroxybenzylidene, 4-methylphenyl 357.44 Increased polarity due to hydroxyl group; reduced membrane permeability
Piperidin/Piperazine-Linked Chains
Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-(4-Methylpiperidin-1-yl)-4-oxobutyl 471.56 Balanced solubility and lipophilicity; piperidine reduces metabolic oxidation
(5Z)-5-Benzylidene-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene analog 4-(4-Methylpiperazin-1-yl)-4-oxobutyl 456.54 Higher solubility due to piperazine; potential for enhanced CNS penetration
Pyrazole/Pyrimidine Hybrids
Compound Name Substituents Molecular Weight (g/mol) Key Properties
(5Z)-5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-phenethyl analog Diphenylpyrazolyl, phenethyl 510.60 Bulky substituents reduce solubility; improved selectivity in kinase inhibition
(5Z)-3-(4-Methoxybenzyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]pyrazol-4-yl}methylidene) analog Methoxybenzyl, isopropoxyphenyl-pyrazolyl 606.68 Extended conjugation for fluorescence applications; limited bioavailability

Pharmacological and Physicochemical Insights

  • Benzodioxole vs. Benzylidene : The benzodioxole group in the target compound offers superior metabolic stability compared to simple benzylidene derivatives (e.g., ), as the methylenedioxy bridge resists oxidative degradation .
  • Piperidin vs. Piperazine Chains : Piperidine-containing chains (target compound) exhibit lower basicity than piperazine analogs (e.g., ), reducing off-target interactions with cationic receptors .
  • Sulfanylidene vs.

Crystallographic and Stability Data

  • The target compound’s benzodioxolylmethylidene group likely adopts a Z-configuration , as seen in analogous rhodanine derivatives (e.g., ), ensuring planar geometry for optimal intermolecular interactions .
  • Piperidin-oxobutyl chains in the target compound may form intramolecular hydrogen bonds, as observed in related structures (), improving thermal stability .

Biological Activity

The compound (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

Overview of Thiazolidinone Derivatives

Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They have been extensively studied for their potential therapeutic applications. The structural modifications of thiazolidinones can lead to variations in biological activity, making them versatile candidates for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. A review of thiazolidinone derivatives indicates that modifications at specific positions on the thiazolidine ring can enhance anticancer activity. For instance, compounds with electron-withdrawing groups at the C2 position have demonstrated increased efficacy against various cancer cell lines .

Case Study: Inhibition of Cancer Cell Lines
A study evaluating various thiazolidinone derivatives found that those with a benzodioxole moiety exhibited significant cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Properties

Thiazolidinones have also been recognized for their anti-inflammatory effects. The compound (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in the context of chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with varying degrees of potency depending on structural modifications .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameTarget BacteriaInhibition Percentage (%)
Compound AE. coli88.46
Compound BS. aureus91.66
Compound CPseudomonas aeruginosa75.00

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiazolidinone derivatives exhibit a range of other biological activities:

  • Antidiabetic Effects : Some derivatives have shown potential in modulating glucose metabolism and improving insulin sensitivity .
  • Antioxidant Activity : Thiazolidinones can scavenge free radicals, contributing to their protective effects against oxidative stress .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including condensation of a benzodioxolyl aldehyde with a thiosemicarbazide derivative, followed by cyclization and functionalization of the 4-oxobutyl-methylpiperidine chain. Common challenges include low yields due to steric hindrance from the benzodioxole and methylpiperidine groups and side reactions during thiazolidinone ring formation.

  • Optimization Strategies :
  • Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .

  • Employ continuous flow reactors for precise control of temperature and reagent mixing, improving reproducibility .

  • Purify intermediates via column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate stereoisomers .

    Table 1 : Representative Reaction Conditions and Yields

    StepReagents/ConditionsYield (%)Reference
    Aldehyde-thiosemicarbazide condensationNaOH, ethanol, reflux60–75
    Thiazolidinone cyclizationHCl, THF, 60°C45–55
    Alkylation of methylpiperidine chainK₂CO₃, DMF, 80°C30–40

Q. How can the compound’s structure and purity be validated?

  • 1H/13C NMR : Confirm Z-configuration of the benzodioxolylmethylidene group via coupling constants (e.g., J = 10–12 Hz for trans-alkene protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₂₃N₂O₄S₂: 479.12; observed: 479.10) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values in anticancer assays)?

Discrepancies may arise from differences in cell lines, assay protocols, or compound stability.

  • Methodological Solutions :
  • Standardize assays using the NCI-60 panel for anticancer activity and include positive controls (e.g., doxorubicin) .
  • Pre-treat compounds with glutathione to test thiol-mediated degradation, which may reduce efficacy in vivo .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity to targets like tubulin or kinases, bypassing cell-based variability .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Model interactions with cyclooxygenase-2 (COX-2) or PI3K using AutoDock Vina; prioritize the benzodioxole moiety for hydrophobic binding .
  • QM/MM Simulations : Analyze electron density at the thioxo group to predict reactivity in nucleophilic substitutions .
  • ADMET Prediction : Use SwissADME to optimize logP (<5) and BBB permeability for CNS applications .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Plasma Stability : Use rat plasma with LC-MS/MS to detect metabolites (e.g., hydrolysis of the methylpiperidine amide) .
  • Light Sensitivity : Store in amber vials and assess photodegradation kinetics under UV-Vis .

Q. What experimental designs are recommended for identifying biological targets?

  • Chemical Proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down binding proteins from cell lysates .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
  • CRISPR-Cas9 Knockout : Validate targets by knocking out candidate genes (e.g., COX-2) and testing compound efficacy .

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